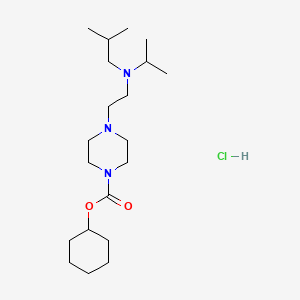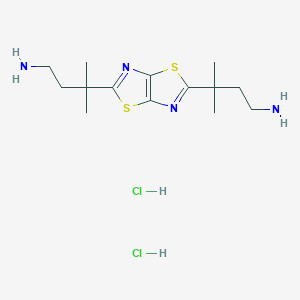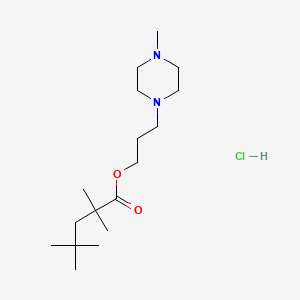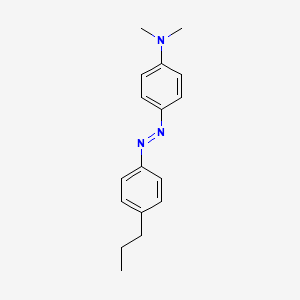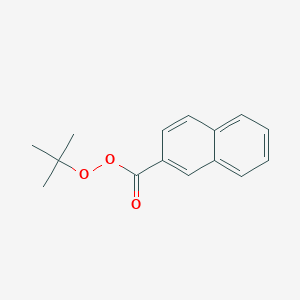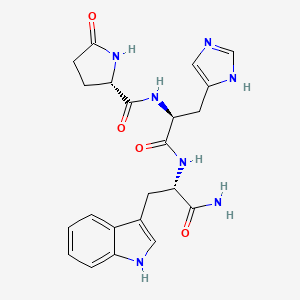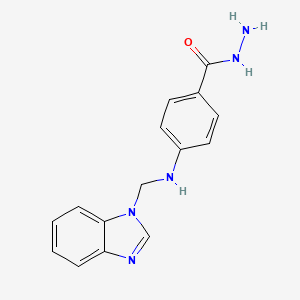
4-(benzimidazol-1-ylmethylamino)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzimidazol-1-ylmethylamino)benzohydrazide is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic compounds characterized by a benzene ring fused to an imidazole ring. These compounds have shown significant biological and pharmacological activities, making them valuable in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzimidazol-1-ylmethylamino)benzohydrazide typically involves the condensation of an appropriately substituted diaminobenzene with 2-[4-(1,2,4-oxadiazol-5-on-3-yl)phenylamino]acetic acid, followed by hydrogenation . The reaction conditions often include the use of strong dehydrating agents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, and the process may involve heating at temperatures ranging from 140°C to 220°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The process may also involve additional purification steps to ensure the compound’s quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzimidazol-1-ylmethylamino)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .
Applications De Recherche Scientifique
4-(Benzimidazol-1-ylmethylamino)benzohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it valuable in studying biological pathways and mechanisms.
Medicine: Due to its pharmacological properties, it is explored for potential therapeutic uses, including anticancer, antimicrobial, and antiviral applications.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes
Mécanisme D'action
The mechanism of action of 4-(benzimidazol-1-ylmethylamino)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can disrupt various biological pathways, leading to the compound’s observed pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(benzimidazol-1-ylmethylamino)benzohydrazide include other benzimidazole derivatives such as:
- 2-(4-Aminophenyl)benzimidazole
- 4-(1H-benzo[d]imidazol-2-yl)aniline
- 4-{[1-Methyl-5-(2-Methyl-Benzoimidazol-1-Ylmethyl)-1h-Benzoimidazol-2-Ylmethyl]-Amino}-Benzamidine .
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which allows it to interact with a broader range of molecular targets. This versatility makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
36837-45-3 |
|---|---|
Formule moléculaire |
C15H15N5O |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
4-(benzimidazol-1-ylmethylamino)benzohydrazide |
InChI |
InChI=1S/C15H15N5O/c16-19-15(21)11-5-7-12(8-6-11)17-9-20-10-18-13-3-1-2-4-14(13)20/h1-8,10,17H,9,16H2,(H,19,21) |
Clé InChI |
GQURSSJLUKANDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CN2CNC3=CC=C(C=C3)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


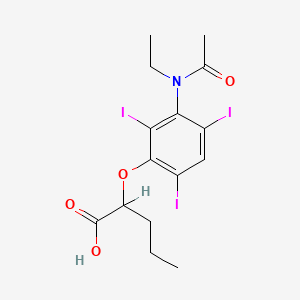
![(3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol](/img/structure/B14686438.png)
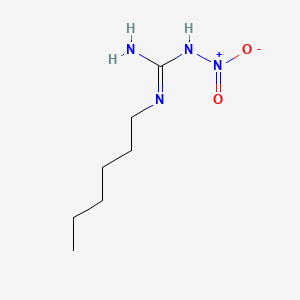
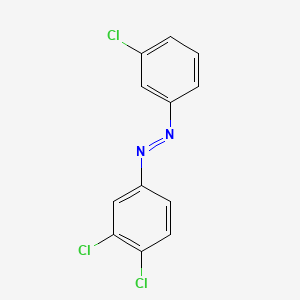
![6-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14686460.png)
